![molecular formula C22H13NO4S B11679832 8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate](/img/structure/B11679832.png)
8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate
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Overview
Description
8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple aromatic rings, ketone groups, and an acetate ester, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE typically involves multi-step organic reactions. The process begins with the formation of the core pentaphenyl structure, followed by the introduction of the thia and aza groups. The final step involves the acetylation of the hydroxyl group to form the acetate ester. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and nitrogen sources under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or for specific applications.
Scientific Research Applications
8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-8,13-Dioxo-13,13a-Dihydro-8H-5-Thia-14-Azapentaphen-7-Yl Benzoate: Shares a similar core structure but differs in the substituents attached to the aromatic rings.
8,13-Dioxo-8,13-Dihydro-4aH-5-Thia-14-Azapentaphen-7-Yl Acetate: Another derivative with slight variations in the functional groups.
Uniqueness
8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H13NO4S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(8,13-dioxo-14H-naphtho[2,3-a]phenothiazin-7-yl) acetate |
InChI |
InChI=1S/C22H13NO4S/c1-11(24)27-15-10-17-20(23-14-8-4-5-9-16(14)28-17)19-18(15)21(25)12-6-2-3-7-13(12)22(19)26/h2-10,23H,1H3 |
InChI Key |
INYFLZWDOVMJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C1C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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